N-Methylcyclobutanecarboxamide: A Technical Overview
N-Methylcyclobutanecarboxamide: A Technical Overview
This technical guide provides an in-depth overview of N-Methylcyclobutanecarboxamide, addressing its physicochemical properties, potential synthesis routes, and the broader context of cyclobutane carboxamide derivatives in research and development. Given the limited direct experimental data on the title compound, information from closely related analogs is presented to provide a comparative context for researchers, scientists, and drug development professionals.
Physicochemical Properties of Related Cyclobutane Carboxamides
Quantitative data for N-Methylcyclobutanecarboxamide is not available. However, the computed properties of closely related compounds from the PubChem database offer valuable insights into the expected characteristics of this molecule.
| Property | 1-Methylcyclobutanecarboxamide[1] | N-ethyl-N-methylcyclobutanecarboxamide[2] |
| PubChem CID | 232651 | 69124457 |
| Molecular Formula | C6H11NO | C8H15NO |
| Molecular Weight | 113.16 g/mol | 141.21 g/mol |
| XLogP3 | 0.5 | 1.1 |
| Hydrogen Bond Donor Count | 1 | 0 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Rotatable Bond Count | 1 | 2 |
| Exact Mass | 113.084063974 Da | 141.115364102 Da |
| Topological Polar Surface Area | 43.1 Ų | 20.3 Ų |
Synthesis of Cyclobutane Carboxamide Derivatives
The synthesis of functionalized cyclobutanes, including cyclobutane carboxamides, is a topic of significant interest in medicinal chemistry due to the unique conformational constraints imparted by the cyclobutane ring.[3][4] These structures are valuable motifs in biologically active molecules.[3]
A general and effective method for the synthesis of N-alkyl cyclobutane carboxamides involves the aminocarbonylation of cyclobutanols. This approach offers a direct route to these valuable compounds.[3]
General Experimental Protocol: Palladium-Catalyzed Aminocarbonylation of Cyclobutanol
The following is a generalized experimental protocol based on the regioselective aminocarbonylation of cyclobutanols for the synthesis of cyclobutanecarboxamides.[3] This method provides a pathway to synthesize compounds such as N-Methylcyclobutanecarboxamide.
Materials:
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Cyclobutanol
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Methylamine (or a suitable amine precursor)
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Palladium catalyst (e.g., Pd(OAc)2)
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Ligand (e.g., a phosphine ligand)
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Carbon monoxide (CO) source
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Anhydrous solvent (e.g., Toluene, Dioxane)
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Base (e.g., Triethylamine)
Procedure:
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A reaction vessel is charged with the palladium catalyst, ligand, and anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).
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Cyclobutanol and the base are added to the reaction mixture.
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The vessel is purged with carbon monoxide and then pressurized to the desired CO pressure.
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Methylamine is introduced into the reaction mixture.
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The reaction is heated to the appropriate temperature and stirred for a specified time, monitored by techniques such as TLC or GC-MS.
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Upon completion, the reaction is cooled to room temperature, and the pressure is carefully released.
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The reaction mixture is filtered, and the solvent is removed under reduced pressure.
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The crude product is purified using column chromatography on silica gel to yield the desired N-Methylcyclobutanecarboxamide.
Note: The specific catalyst, ligand, solvent, temperature, and pressure may need to be optimized for the synthesis of N-Methylcyclobutanecarboxamide.
Synthetic Workflow for N-Alkylcyclobutanecarboxamides
The following diagram illustrates a generalized workflow for the synthesis of N-alkylcyclobutanecarboxamides via the aminocarbonylation of cyclobutanols.
Caption: Generalized synthesis workflow for N-Alkylcyclobutanecarboxamides.
Biological Activity and Applications
While no specific biological activity has been reported for N-Methylcyclobutanecarboxamide, the cyclobutane carboxamide scaffold is present in a variety of biologically active molecules.[3] These motifs are of interest in drug discovery as they can act as conformationally restricted scaffolds, which can lead to improved binding affinity and selectivity for biological targets.[3] The development of synthetic methodologies for cyclobutane derivatives is crucial for exploring their potential in pharmaceutical applications.[4]
References
- 1. 1-Methylcyclobutanecarboxamide | C6H11NO | CID 232651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-ethyl-N-methylcyclobutanecarboxamide | C8H15NO | CID 69124457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
